REACTION_CXSMILES
|
[Cl:1][S:2]([OH:5])(=O)=[O:3].[C:6]([N:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][CH2:10]1)(=[O:8])[CH3:7]>>[C:6]([N:9]1[C:17]2[C:12](=[CH:13][C:14]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:15][CH:16]=2)[CH2:11][CH2:10]1)(=[O:8])[CH3:7]
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Name
|
|
Quantity
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3 mL
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Type
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reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC2=CC=CC=C12
|
Control Type
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UNSPECIFIED
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Setpoint
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70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
resulting in a strongly exothermic reaction
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Type
|
TEMPERATURE
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Details
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to cool to rt
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Type
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ADDITION
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Details
|
was then poured
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Type
|
CUSTOM
|
Details
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onto crushed ice resulting in the formation of a cream precipitate that
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)Cl
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |